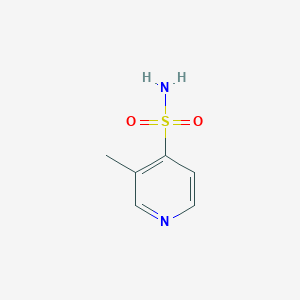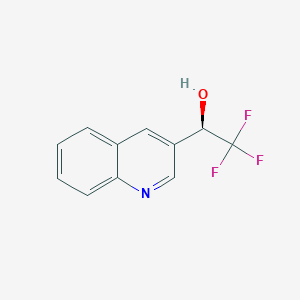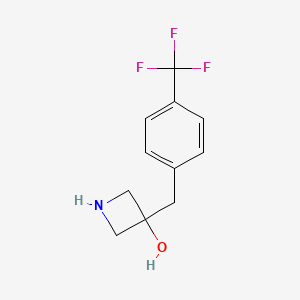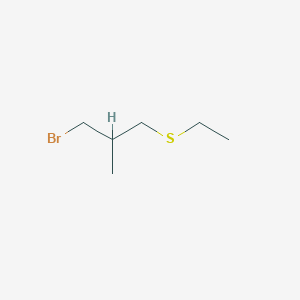
(r)-2-(1-Hydroxyethyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Hydroxyethyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyethyl group attached to the second carbon and a methyl group attached to the fourth carbon of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Hydroxyethyl)-4-methylphenol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a suitable reducing agent. For instance, the reduction of 2-acetyl-4-methylphenol with sodium borohydride in methanol can yield ®-2-(1-Hydroxyethyl)-4-methylphenol. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Hydroxyethyl)-4-methylphenol may involve catalytic hydrogenation of the corresponding ketone. This process can be carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-2-(1-Hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to form the corresponding alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Acetyl-4-methylphenol
Reduction: 2-(1-Hydroxyethyl)-4-methylphenol
Substitution: Various substituted phenols depending on the reagent used
科学的研究の応用
®-2-(1-Hydroxyethyl)-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used as an intermediate in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of ®-2-(1-Hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The phenolic hydroxyl group can also participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of gene expression.
類似化合物との比較
Similar Compounds
- ®-4-(1-Hydroxyethyl)benzonitrile
- (s)-2-(1-Hydroxyethyl)-4-methylphenol
- 2-(1-Hydroxyethyl)-4-methylphenol
Uniqueness
®-2-(1-Hydroxyethyl)-4-methylphenol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both hydroxyethyl and methyl groups on the phenol ring also contributes to its distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2-[(1R)-1-hydroxyethyl]-4-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,10-11H,1-2H3/t7-/m1/s1 |
InChIキー |
MJAVRHJREGOAGY-SSDOTTSWSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)O)[C@@H](C)O |
正規SMILES |
CC1=CC(=C(C=C1)O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
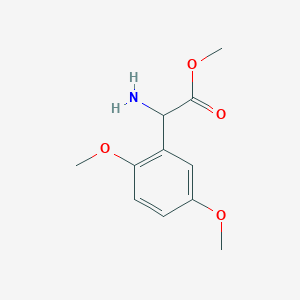

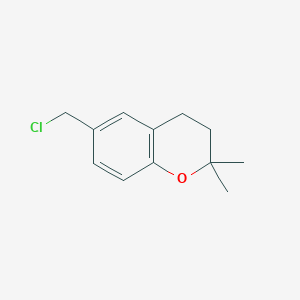
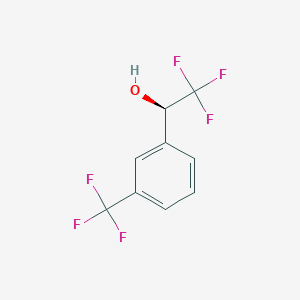
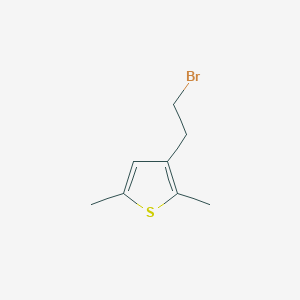
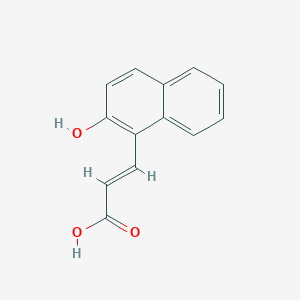
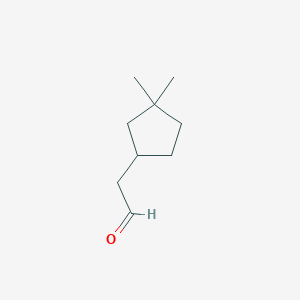
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
